molecular formula C13H20N2O3S B4970043 N~1~,N~2~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~,N~2~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B4970043
M. Wt: 284.38 g/mol
InChI Key: KFJLPDJWEVYELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"N1,N2-diethyl-N2-[(4-methylphenyl)sulfonyl]glycinamide" is a chemical compound that belongs to the sulfonamide family. Sulfonamides are a group of compounds known for their diverse chemical properties and applications, ranging from medicinal chemistry to material science. The introduction of sulfonamide groups into molecules can significantly alter their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of sulfonamide compounds involves several key steps, including the functionalization of the amine group and the subsequent introduction of the sulfonyl group. For compounds similar to N1,N2-diethyl-N2-[(4-methylphenyl)sulfonyl]glycinamide, methods often involve reactions with sulfonyl chlorides or direct sulfonation of amines. The choice of reagents, solvents, and reaction conditions can greatly influence the yield and purity of the final product (Ma et al., 2008).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonyl group attached to an amine. This configuration imparts a unique geometry and electronic distribution within the molecule, influencing its reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are common techniques used to determine the precise structure and confirm the identity of such compounds (Sarojini et al., 2013).

Chemical Reactions and Properties

Sulfonamides like N1,N2-diethyl-N2-[(4-methylphenyl)sulfonyl]glycinamide can undergo a variety of chemical reactions, including nucleophilic substitution, elimination, and addition reactions. Their reactivity is influenced by the electronic effects of the sulfonyl group, which can act as an electron-withdrawing group, stabilizing negative charge buildup during reactions (Fernández et al., 2014).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure, the presence of functional groups, and intermolecular forces. For example, the introduction of the sulfonyl group can enhance solubility in polar solvents, making these compounds suitable for pharmaceutical applications (Carballo et al., 2013).

Chemical Properties Analysis

The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for their function and application. The sulfonamide group is typically a weakly acidic functional group, with the ability to form hydrogen bonds, which can be exploited in drug design and material science applications (Li & Zhao, 2006).

Safety and Hazards

Sigma-Aldrich provides “N~1~,N~2~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-ethyl-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-4-14-13(16)10-15(5-2)19(17,18)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJLPDJWEVYELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(CC)S(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N~2~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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